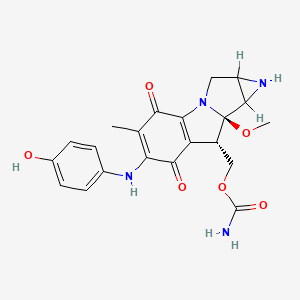

7-N-(p-Hydroxyphenyl)-mitomycin C

Description

Origin and Rationale for Development as a Mitomycin C Analog

The development of 7-N-(p-Hydroxyphenyl)-mitomycin C, also known as M-83 or KW-2083, was driven by the need to improve the therapeutic profile of its parent compound, Mitomycin C (MMC). nih.govnih.gov Mitomycin C, isolated from the bacterium Streptomyces lavendulae, is a clinically utilized anticancer drug with a powerful ability to inhibit DNA synthesis in tumor cells. pnas.orgwikipedia.orgbiosynth.com However, its clinical efficacy is often hampered by significant side effects, most notably myelosuppression (the depression of bone marrow activity, leading to reduced production of blood cells). nih.gov

The core strategy behind the creation of M-83 was to synthesize an analog of MMC with an enhanced safety profile, particularly with reduced hematologic toxicity, while maintaining or even improving its antitumor potency. nih.gov Researchers hypothesized that by modifying the chemical structure of Mitomycin C, specifically at the N7 position, it would be possible to favorably alter the drug's distribution, metabolism, and interaction with biological targets. The addition of a p-hydroxyphenyl group at this position was a deliberate chemical modification aimed at achieving this goal.

The successful synthesis of M-83 was achieved through methods such as the direct N-alkylation of Mitomycin C using p-hydroxyphenyl bromide and potassium carbonate in dimethylformamide, or through reductive amination strategies. Early investigations into this new compound sought to determine if these structural alterations would translate into a clinically meaningful improvement over Mitomycin C.

Comparative Overview within the Mitomycin Class of Bioreductive Agents

The mitomycins belong to a class of compounds known as bioreductive agents. nih.govnih.gov These are prodrugs, meaning they are administered in an inactive or less active form and are then converted into their cytotoxic form within the body. pnas.orgnih.gov This activation process is a chemical reduction, which is more likely to occur in the hypoxic (low oxygen) environments often found within solid tumors. nih.govnih.gov This targeted activation is a key advantage of bioreductive agents, as it can lead to more specific tumor cell killing with less damage to healthy, well-oxygenated tissues.

This compound functions within this same paradigm. Like its parent compound, it requires reductive activation to exert its DNA-damaging effects. Upon reduction, the molecule becomes a highly reactive alkylating agent that can form cross-links within DNA strands, ultimately inhibiting DNA replication and leading to cell death. wikipedia.org

Studies comparing M-83 to Mitomycin C have demonstrated notable differences. In various experimental tumor models, including P388 leukemia and Meth 1 fibrosarcoma, M-83 exhibited more potent antitumor activity than MMC. nih.govnih.gov A key finding from these comparative studies is the significantly higher chemotherapeutic ratio of M-83, estimated to be approximately 5 to 8 times greater than that of Mitomycin C. nih.gov This indicates a wider margin between the effective therapeutic dose and the toxic dose.

Furthermore, a critical distinguishing feature of M-83 is its reduced myelosuppressive effects compared to Mitomycin C at equivalent effective doses. nih.gov Studies in mice have shown that the damage to bone marrow is less severe and the recovery from myelosuppression is faster with M-83 treatment. nih.gov This suggests that the structural modification in M-83 successfully achieved one of its primary developmental goals: a reduction in a key dose-limiting toxicity.

While M-83 has shown clear advantages over Mitomycin C in preclinical studies, it is part of a larger family of mitomycin analogs that have been explored. An enzyme immunoassay developed for M-83 demonstrated high specificity for the compound, with minimal cross-reactivity with other analogs such as mitomycin A, B, and porfiromycin, highlighting the distinct immunological identity of M-83 within its class. nih.gov

Research Findings

The antitumor efficacy of this compound has been substantiated in a variety of preclinical models.

| Compound | IC50 (P388 Leukemia) | Chemotherapeutic Ratio | Key Tumor Models (Survival Advantage) |

| M-83 | 3 x 10⁻³ mM | ~64 | P388, Meth 1, B-16 melanoma |

| Mitomycin C | 3 x 10⁻³ mM | 8–12 | Same as M-83 |

This table presents a comparative overview of the antitumor activity of M-83 and Mitomycin C. Data sourced from .

In studies using ascitic tumors like P388 leukemia and Meth 1 fibrosarcoma, M-83 not only showed greater potency but also led to 60-day survival in some cases at doses as low as 5 mg/kg. Against solid tumors, such as sarcoma 180 and Lewis lung carcinoma, M-83 demonstrated equivalent growth inhibition to Mitomycin C but with a superior safety margin. nih.gov

The mechanism of action of M-83, like other mitomycins, involves the inhibition of DNA synthesis. At a concentration of 3 x 10⁻³ mM, M-83 was found to more strongly inhibit the incorporation of radioactive precursors into DNA than into RNA or protein. nih.gov

Physicochemical Properties

| Property | Value/Description |

| Molecular Formula | C21H22N4O6 |

| Molecular Weight | 426.4 g/mol |

| pKa (phenolic hydroxyl group) | ~8.2 |

| logP | ~0.9 |

| Decomposition Onset (TGA) | 150°C |

This table summarizes key physicochemical properties of this compound. Data sourced from .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22N4O6 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

[(7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13?,19?,21-/m1/s1 |

InChI Key |

HNTGDFCASLOZEZ-QHLODZMVSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

Synonyms |

7-N-(4-hydroxyphenyl)mitomycin C 7-N-(p-hydroxyphenyl)-mitomycin C 7-N-PHPMC KW 2083 NSC 278891 NSC-278891 |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Strategies

Synthetic Routes to 7-N-(p-Hydroxyphenyl)-mitomycin C

The primary method for synthesizing this compound is a semi-synthetic approach that utilizes a naturally occurring mitomycin analog as a starting material. This process involves the selective substitution at the C7 position of the mitosane core.

The synthesis is achieved by reacting mitomycin A with p-aminophenol. justia.com In this reaction, the methoxy (B1213986) group at the C7 position of mitomycin A, which is a good leaving group, is displaced by the amino group of p-aminophenol. This nucleophilic substitution reaction results in the formation of a new carbon-nitrogen bond, yielding the desired 7-N-(p-hydroxyphenyl) substituted mitomycin C analog. justia.comnih.gov This general strategy of utilizing mitomycin A as a precursor is common for creating a variety of N7-substituted mitomycin C analogues. nih.gov

The table below summarizes the key components involved in this synthetic route.

| Role | Compound Name | Rationale for Use |

| Starting Material | Mitomycin A | Contains a methoxy group at the C7 position, which acts as a leaving group for nucleophilic substitution. justia.comnih.gov |

| Reactant | p-Aminophenol | Serves as the nucleophile, introducing the p-hydroxyphenyl group at the C7 position. justia.com |

| Product | This compound | The desired mitomycin C analog formed through the substitution reaction. justia.com |

Derivatization for Specific Research Applications (e.g., Immunoassay Conjugation)

For specific research applications, such as the development of sensitive detection methods, this compound (also referred to as M-83) can be chemically modified or derivatized. A key example is its conjugation to larger biomolecules to create reagents for enzyme immunoassays. This process is essential for generating specific antibodies and enzyme-labeled tracers for quantitative analysis.

The derivatization strategy for immunoassay development involves two main conjugation processes:

Hapten-Carrier Conjugation for Antibody Production : To elicit an immune response and produce specific antibodies, the relatively small M-83 molecule (a hapten) is covalently linked to a large carrier protein, such as bovine serum albumin (BSA). The imino group of M-83 is coupled to mercaptosuccinyl groups previously introduced onto the BSA molecule. This coupling is facilitated by a cross-linker, N-maleoylaminobutyric acid. This conjugate is then used to immunize animals, typically rabbits, to generate antibodies that specifically recognize the M-83 molecule.

Enzyme Labeling for Detection : For the detection part of the immunoassay, M-83 is labeled with an enzyme. β-D-galactosidase is a common choice for this purpose. The conjugation is achieved using m-maleoylbenzoic acid as a linker to covalently attach the enzyme to the M-83 molecule. This enzyme-labeled M-83 serves as the tracer in the immunoassay, where its enzymatic activity provides a measurable signal.

The components utilized in these derivatization strategies are detailed in the following table.

| Application | Component | Specific Name/Type | Function |

| Antibody Production | Hapten | This compound (M-83) | The target molecule for which antibodies are to be generated. |

| Carrier Protein | Bovine Serum Albumin (BSA) | A large protein that, when conjugated to the hapten, makes it immunogenic. | |

| Linker Reagent | N-maleoylaminobutyric acid | A cross-linker used to couple M-83 to the modified BSA. | |

| Protein Modifier | Mercaptosuccinic anhydride (B1165640) (implied) | Used to introduce mercaptosuccinyl groups onto BSA for linking. | |

| Enzyme Immunoassay | Enzyme Label | β-D-galactosidase | An enzyme that provides a detectable signal in the assay. |

| Linker Reagent | m-Maleoylbenzoic acid | A cross-linker used to attach the β-D-galactosidase enzyme to M-83. |

Molecular and Cellular Mechanisms of Action

DNA Interaction and Adduct Formation

The cytotoxic effects of 7-N-(p-Hydroxyphenyl)-mitomycin C, a derivative of the potent antitumor antibiotic mitomycin C, are primarily attributed to its ability to interact with and modify cellular DNA. This interaction is a complex process that is initiated by the metabolic activation of the compound, leading to the formation of covalent bonds with DNA bases, the generation of modified nucleotides, and the induction of sequence-specific DNA damage.

Covalent Binding to DNA

Following reductive activation, this compound is transformed into a reactive electrophilic species capable of forming covalent bonds with nucleophilic sites on DNA. This process, known as DNA alkylation, is a hallmark of the mechanism of action for mitomycin compounds. The formation of these stable covalent linkages with the DNA backbone disrupts the normal helical structure and interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. The requirement of a covalent bond formation for the DNA-damaging effects of this compound is supported by experimental evidence where the damage is inhibited by the presence of sodium chloride and radical scavengers oup.comnih.gov.

Formation of Modified Nucleotides (e.g., Deoxyadenylic Acid and Deoxyguanylic Acid Adducts)

The covalent binding of activated this compound to DNA results in the formation of various DNA adducts, which are segments of DNA that are chemically modified. The primary targets for alkylation by this compound are the purine (B94841) bases, with a notable preference for guanine (B1146940) residues.

Scientific studies have demonstrated that this compound induces damage specifically at deoxyguanosine (the deoxyribonucleoside of guanine) sites within the DNA sequence oup.comnih.gov. This leads to the formation of deoxyguanylic acid adducts. While the parent compound, mitomycin C, has been shown to form adducts with both guanine and adenine, the available research on this compound has predominantly focused on and identified its interaction with guanine. Detailed characterization of deoxyadenylic acid adducts specifically formed by this compound is not extensively documented in the reviewed literature.

Table 1: Reported Nucleotide Adduct Formation by this compound

| Nucleotide Base | Adduct Formation Reported | Primary Target |

| Deoxyguanylic Acid | Yes | Yes |

| Deoxyadenylic Acid | Not explicitly detailed in available research | No |

Sequence-Specific DNA Damage Induction

The DNA damage induced by this compound is not random but exhibits a discernible sequence specificity. Research has shown that upon reduction, this compound preferentially induces damage at deoxyguanosine residues located within the dinucleotide sequence G-T (Guanine-Thymine) oup.comnih.gov. This specificity suggests that the local DNA structure and sequence context play a crucial role in determining the sites of alkylation. The damage induced at these specific sites can manifest as strand breaks upon subsequent heating, further contributing to the compound's cytotoxicity oup.comnih.gov. The mechanism of this sequence-specific damage is thought to involve the intercalation of a partially reduced, short-lived form of the drug, likely a semiquinone radical, between the DNA base pairs prior to covalent bond formation oup.comnih.gov.

Reductive Activation Pathways

The bioactivity of this compound is contingent upon its metabolic reduction. In its native state, the compound is relatively stable and requires enzymatic or chemical reduction of its quinone ring to become a potent DNA alkylating agent.

Role of Dithiothreitol and Other Reducing Agents in Activation

The activation of this compound can be achieved in vitro through the use of reducing agents. Dithiothreitol (DTT) has been identified as a particularly effective agent for this purpose. Studies have shown that this compound is readily reduced by dithiothreitol, leading to the induction of sequence-specific DNA damage oup.comnih.gov. This is a notable characteristic, as the parent compound, mitomycin C, is not as efficiently activated by DTT under similar conditions oup.comnih.gov. The facile reduction by DTT suggests that cellular thiols and other endogenous reducing agents could play a significant role in the in vivo activation of this drug.

Table 2: Efficacy of Dithiothreitol in Activating Mitomycin Analogs for DNA Damage

| Compound | Readily Reduced by Dithiothreitol | Induces Sequence-Specific DNA Damage with DTT |

| This compound | Yes | Yes |

| Mitomycin C | No | No |

Implications of Partially Reduced Intermediates (e.g., Semiquinone Radicals)

The reductive activation of this compound is a stepwise process that likely involves the formation of partially reduced intermediates. A key intermediate in this pathway is believed to be the semiquinone radical. This transient and highly reactive species is formed by a one-electron reduction of the quinone ring. It is proposed that this semiquinone radical of this compound intercalates between DNA base pairs, which positions it for subsequent covalent modification of the DNA oup.comnih.gov.

The involvement of radical species in the DNA damage mechanism is further supported by the observation that radical scavengers can inhibit the process oup.comnih.gov. Furthermore, the generation of oxygen radicals is also implicated in the DNA strand scission caused by this compound oup.comnih.gov. Therefore, the formation of semiquinone radicals is a critical step that not only leads to direct DNA alkylation but may also contribute to oxidative stress and further DNA damage through the generation of other reactive oxygen species. It is important to note that a fully reduced hydroquinone (B1673460) form of mitomycin C does not appear to induce the same sequence-specific DNA damage, highlighting the specific role of the partially reduced semiquinone intermediate oup.comnih.gov.

Involvement of Reactive Oxygen Species in DNA Damage

The mechanism of DNA damage induced by this compound involves the generation of reactive oxygen species (ROS). The reduction of the mitomycin C derivative is a prerequisite for its activity. This process can lead to the formation of a semiquinone radical, a partially reduced form of the compound with a short lifetime. It is believed that this semiquinone radical intercalates between DNA base pairs.

The involvement of oxygen radicals in the subsequent DNA damage is suggested by the inhibitory effects observed with radical scavengers. Metal ions may also play a role in the generation of these oxygen radicals. The resulting DNA damage manifests as single-strand breaks. Notably, this compound demonstrates a higher DNA strand scission activity compared to its parent compound, mitomycin C. This enhanced activity is attributed to its more rapid conversion into its active form.

The DNA damage induced by reduced this compound occurs preferentially at deoxyguanosine residues within the G-T dinucleotide sequence. Subsequent heating of the DNA after exposure to the activated compound leads to strand breaks.

Table 1: Factors Influencing DNA Damage by this compound

| Factor | Observation | Implication |

|---|---|---|

| Reduction of the Compound | Required for DNA damage activity. | The compound must be metabolically activated. |

| Radical Scavengers | Inhibit DNA damage. | Confirms the role of reactive oxygen species. |

| Comparison to Mitomycin C | Higher DNA strand scission activity. | More efficient activation or interaction with DNA. |

| DNA Sequence Specificity | Damage occurs preferentially at G-T sequences. | Indicates a non-random interaction with DNA. |

Impact on DNA Synthesis and Cellular Proliferation

The DNA damage induced by this compound, also known as KW-2149, has a direct consequence on crucial cellular processes, namely DNA synthesis and cellular proliferation. The compound is recognized for its ability to inhibit DNA synthesis. This inhibition is a result of the damage inflicted upon the DNA template, such as interstrand cross-links, DNA-protein cross-links, and single-strand breaks, which physically impede the progression of DNA polymerase and the replication machinery.

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Effect | Supporting Evidence |

|---|---|---|

| DNA Synthesis | Inhibition | Formation of DNA cross-links and strand breaks. |

| Cellular Proliferation | Anticellular and Antitumor Activity | Observed in HeLa S3 cells and human tumor xenografts. |

| Immune Cell Response | Inhibition of Blastogenic Response | Demonstrated in vitro with spleen cells. |

Mechanisms of Cellular Resistance

Comparative Analysis of Drug Uptake in Sensitive and Resistant Cell Lines

Information and data on the comparative uptake of 7-N-(p-Hydroxyphenyl)-mitomycin C in cell lines with developed resistance versus their sensitive parent lines are not available in the current body of scientific literature. Research has not yet progressed to the stage of creating and analyzing resistant cell lines to this specific mitomycin C analog to determine if altered drug transport is a key mechanism of resistance.

Analytical Methodologies for Research and Quantification

Development of Specific Immunoassays (e.g., Enzyme Immunoassay)

A highly sensitive enzyme immunoassay (EIA) has been developed for the specific detection of 7-N-(p-Hydroxyphenyl)-mitomycin C in serum. nih.govaacrjournals.org The development of this assay involved the production of a specific antibody against the compound. This was achieved by covalently coupling the imino group of this compound to mercaptosuccinyl groups that were introduced into bovine serum albumin (BSA) using a cross-linker, N-maleoylaminobutyric acid. nih.govaacrjournals.org The resulting conjugate was then used to immunize rabbits to produce the specific antibody. nih.govaacrjournals.org

For the detection system, enzyme labeling of this compound was carried out using β-D-galactosidase via m-maleoylbenzoic acid. nih.govaacrjournals.org The antibody titers produced in the rabbits were sufficiently high to enable the development of an immunoassay capable of accurately measuring as little as 15 pg of the free drug per assay tube. nih.govaacrjournals.org

A critical aspect of the developed enzyme immunoassay is its high specificity for this compound. nih.govaacrjournals.org The antibody demonstrated monospecificity to this particular analog, with negligible cross-reactivity observed with a range of other mitomycin compounds. nih.govaacrjournals.org This high degree of specificity is essential for accurately quantifying the parent drug without interference from its structurally similar analogs.

Table 1: Cross-Reactivity of the Anti-7-N-(p-Hydroxyphenyl)-mitomycin C Antibody with Other Mitomycin Analogs

| Mitomycin Analog | Cross-Reactivity |

|---|---|

| Mitomycin A | Almost no cross-reactivity nih.govaacrjournals.org |

| Mitomycin B | Almost no cross-reactivity nih.govaacrjournals.org |

| Mitomycin C | Almost no cross-reactivity nih.govaacrjournals.org |

| Porfiromycin | Almost no cross-reactivity nih.govaacrjournals.org |

| Acetylmitomycin C | Almost no cross-reactivity nih.govaacrjournals.org |

The developed enzyme immunoassay has been successfully applied in a preliminary preclinical pharmacokinetic study in rats. nih.govaacrjournals.org Following an intravenous injection of this compound, serial serum samples were collected and analyzed using the EIA.

The assay revealed a biphasic pharmacokinetic profile for the drug in rats. nih.govaacrjournals.org The initial rapid distribution phase (alpha phase) was characterized by a serum half-life of 8.3 minutes. nih.govaacrjournals.org This was followed by a slower elimination phase (beta phase) with a serum half-life of 62 minutes. nih.govaacrjournals.org Another study utilizing a bioassay in nude mice reported a beta-phase elimination half-life of 10.9 minutes. nih.gov

Table 2: Pharmacokinetic Parameters of this compound in Rats Determined by Enzyme Immunoassay

| Pharmacokinetic Parameter | Value |

|---|---|

| Alpha-serum half-life (t½α) | 8.3 minutes nih.govaacrjournals.org |

| Beta-serum half-life (t½β) | 62 minutes nih.govaacrjournals.org |

Historical Research Trajectory and Progression to Early Clinical Investigation

Transition from Preclinical to Early-Phase Human Research

The journey of 7-N-(p-Hydroxyphenyl)-mitomycin C, also known as M-83 or KW-2083, from laboratory studies to its initial evaluation in human subjects was driven by promising preclinical data that suggested a potential improvement over the existing chemotherapy agent, mitomycin C (MMC). This transition was marked by a careful evaluation of its antitumor activity and a comparative assessment of its toxicological profile against its parent compound.

Preclinical investigations in rodent tumor models revealed that M-83 possessed more potent antitumor activity than MMC against certain cancer cell lines. nih.gov Specifically, in studies involving the ascitic form of lymphocytic leukemia P388 and fibrosarcoma Meth 1, M-83 demonstrated superior efficacy. nih.gov Notably, the chemotherapeutic ratio, a measure of a drug's efficacy relative to its toxicity, was estimated to be approximately five to eight times higher for M-83 compared to MMC. nih.gov Furthermore, when administered intravenously in models with implanted P388 leukemia, M-83 led to better survival rates and a higher chemotherapeutic ratio. nih.gov While both M-83 and MMC showed similar efficacy in inhibiting the growth of solid sarcoma 180 tumors at equivalent doses, M-83 exhibited a wider safety margin. nih.gov In vitro studies further corroborated these findings, showing that the cytotoxic effects of M-83 on leukemia P388 and fibrosarcoma Meth 1 cells were comparable to or stronger than those of MMC, respectively. nih.gov

A key preclinical finding that heavily influenced the decision to proceed to clinical trials was the comparative myelotoxicity of the two compounds. Using a colony-forming unit-spleen (CFU-S) assay in mice, researchers estimated that the myelotoxicity of MMC was four times greater than that of M-83. nih.gov This suggested that M-83 might offer a significant clinical advantage by causing less damage to the bone marrow, a common and often dose-limiting side effect of many chemotherapeutic agents.

Based on this encouraging preclinical profile, a Phase I clinical trial was initiated to evaluate the safety and pharmacology of M-83 in patients with various advanced solid tumors. nih.gov The primary goals of this early-phase human research were to determine the maximum tolerable dose and to characterize the pharmacokinetic behavior of the compound in humans.

In one of the initial clinical trials, 24 patients with a range of advanced solid tumors were enrolled. nih.gov The plasma concentration of M-83 was analyzed in three of these patients. The resulting plasma concentration-time curves were found to fit a one-compartment model, with an average half-life of 27.6 minutes. nih.gov

Another Phase I study provided further insights into the compound's behavior in humans. nih.gov This study involved patients with various cancers, including breast, lung, colon, stomach, and pancreatic neoplasms. nih.gov The investigation aimed to establish a safe dosage for subsequent Phase II studies and to further understand the metabolic and excretory pathways of the drug. nih.gov

The transition from promising preclinical data to the complexities of human clinical trials marked a critical step in the evaluation of this compound as a potential new anticancer agent. The early-phase studies were designed to build upon the foundational knowledge gained from animal and in vitro models, with a clear focus on understanding how the compound behaves in the human body and identifying a therapeutic window for future efficacy trials.

Detailed Research Findings from Early Clinical Investigations

The early-phase clinical trials of this compound provided crucial initial data on its pharmacokinetic profile and preliminary antitumor activity in humans. These findings were essential for guiding further clinical development.

Pharmacokinetic Profile

In a clinical trial involving patients with various advanced solid tumors, the plasma concentration of KW-2083 was measured in three individuals. The analysis revealed that the plasma concentration-time curves followed a one-compartment model. The average half-life of the compound was determined to be 27.6 minutes. nih.gov

| Pharmacokinetic Parameter | Value | Patient Population |

| Pharmacokinetic Model | One-compartment | 3 patients with advanced solid tumors nih.gov |

| Average Half-life (t½) | 27.6 minutes | 3 patients with advanced solid tumors nih.gov |

Preliminary Antitumor Activity

In a study of 24 patients with various advanced solid tumors, preliminary signs of antitumor activity were observed. Out of 15 evaluable cases, one patient with ovarian cancer achieved a partial response. Additionally, one case of ovarian cancer and one case of gastric cancer showed a minor response. nih.gov

| Tumor Type | Response | Number of Patients |

| Ovarian Cancer | Partial Response | 1 nih.gov |

| Ovarian Cancer | Minor Response | 1 nih.gov |

| Gastric Cancer | Minor Response | 1 nih.gov |

These early findings, while based on a small number of patients, provided the first indications of the potential therapeutic utility of this compound in a clinical setting and laid the groundwork for further investigation in Phase II trials.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to characterize the DNA-damaging specificity of 7-N-(p-hydroxyphenyl)-mitomycin C?

- Answer : Sequence-specific DNA damage can be analyzed using reductive activation protocols combined with DNA sequencing techniques. Ueda & Komano (1984) demonstrated that reduced this compound induces preferential cleavage at guanine-cytosine-rich regions, identified via gel electrophoresis and autoradiography of plasmid DNA treated under anaerobic conditions . Comparative studies with mitomycin C analogs should include controls for redox potential and enzymatic activation (e.g., NADPH:cytochrome c reductase) to validate specificity.

Q. How is the molecular structure of this compound validated in academic research?

- Answer : Structural validation employs X-ray crystallography (for absolute configuration) and 2D NMR (e.g., HSQC, HMBC for connectivity). While the parent mitomycin C’s dihydrate structure was resolved via X-ray diffraction , collision cross-section (CCS) data from ion mobility-mass spectrometry (as in ) can corroborate conformational stability in solution. SMILES and InChI identifiers should be cross-referenced with databases to ensure consistency .

Q. What model systems are appropriate for studying the biological activity of this compound?

- Answer : Bacteriophage systems (e.g., φX174, G4) are historically significant for assessing DNA cross-linking efficiency, as shown in phage inactivation assays under reductive conditions . Mammalian cell lines (e.g., non-small cell lung cancer models) are used for cytotoxicity studies, with mitomycin C-resistant lines serving as controls for mechanism-of-action comparisons .

Advanced Research Questions

Q. How does pH influence the activation and DNA cross-linking efficiency of this compound?

- Answer : Enzyme-mediated activation (e.g., flavoenzymes) is pH-dependent, with optimal DNA alkylation occurring near neutral pH (7.0–7.5). At acidic pH (<6.0), reduced activation efficiency decreases cross-link formation, as shown by kinetic assays measuring adduct accumulation via HPLC-MS . Researchers must buffer reaction systems rigorously and validate pH stability of the compound using spectrophotometric degradation assays .

Q. How can contradictions in structural or mechanistic data be resolved?

- Answer : Discrepancies in absolute configuration (e.g., mitomycin C’s historical ambiguity) were resolved via single-crystal X-ray diffraction . For mechanistic disputes (e.g., cross-linking vs. monofunctional adducts), use quantitative DNA footprinting combined with in vitro transcription assays to distinguish primary alkylation sites from secondary lesions .

Q. What strategies identify resistance mechanisms in tumor cells exposed to this compound?

- Answer : Generate resistant cell lines via gradual dose escalation (e.g., 0.1–10 µM over 6 months). Transcriptomic profiling (RNA-seq) can reveal upregulated efflux pumps (e.g., ABC transporters) or DNA repair pathways (e.g., Fanconi anemia genes). Comparative metabolomics (LC-MS) may detect altered glutathione levels, which quench reactive intermediates .

Q. What analytical challenges arise in detecting DNA adducts formed by this compound?

- Answer : Adduct instability under oxidative conditions requires anaerobic sample preparation. 32P-postlabeling assays or isotope dilution mass spectrometry (using ¹⁵N-labeled DNA) improve sensitivity for low-abundance cross-links. False positives from non-specific alkylation are minimized by including negative controls with non-reductive activation .

Methodological Notes

- DNA Damage Assays : Include Comet assays for single-strand breaks and qPCR-based lesion quantification for site-specific damage .

- Structural Validation : Pair experimental CCS values (e.g., 197.7 Ų for [M+H]+ ) with computational modeling (e.g., Density Functional Theory) to resolve conformational ambiguities.

- Resistance Studies : Use isogenic cell lines (wild-type vs. DNA repair-deficient) to isolate resistance pathways .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.